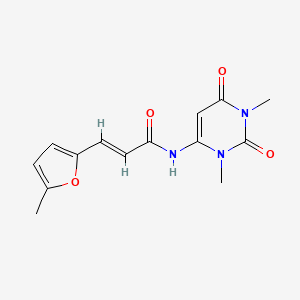
1-(2-methoxyphenyl)-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(4-phenylcyclohexyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MeOPP is a synthetic compound that is structurally similar to other piperazine derivatives, such as mCPP and TFMPP, which have been extensively studied for their effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of MeOPP is not fully understood, but it is believed to act as a partial agonist at several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. MeOPP has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
MeOPP has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain activity. MeOPP has also been shown to have effects on cardiovascular function and metabolism, although the exact mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
MeOPP has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, there are also several limitations to its use, including its potential for toxicity and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on MeOPP, including further studies on its mechanism of action, its potential applications in the treatment of psychiatric and neurological disorders, and its potential for use as a research tool in neuroscience. Additionally, more research is needed to fully understand the long-term safety and toxicity profile of MeOPP.
Méthodes De Synthèse
MeOPP can be synthesized through a multi-step process that involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-phenylcyclohexanone in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
MeOPP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MeOPP has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-26-23-10-6-5-9-22(23)25-17-15-24(16-18-25)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-10,20-21H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDBCFYGEHRWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4,5-trimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5849059.png)
![3-[(4-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849061.png)
![7-[(4-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5849063.png)
![1-(3-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5849065.png)

![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)
![4-[(3-iodo-4,5-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5849075.png)


![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)
![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)
methanone](/img/structure/B5849140.png)